molecular formula C4H5F2NO B6157796 2,2-difluoro-1-isocyanatopropane CAS No. 2649017-43-4

2,2-difluoro-1-isocyanatopropane

Cat. No.: B6157796
CAS No.: 2649017-43-4
M. Wt: 121.09 g/mol
InChI Key: AITXOIJGDDQEOX-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-isocyanatopropane is a chemical compound derived from propane, with the molecular formula C4H5F2NO It is characterized by the presence of two fluorine atoms and an isocyanate group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a suitable precursor with difluorocarbene reagents under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high purity.

Industrial Production Methods

Industrial production of 2,2-difluoro-1-isocyanatopropane may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification and isolation of the compound to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-isocyanatopropane can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and organometallic compounds.

    Addition Reactions: Nucleophiles such as amines and alcohols are often used.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated derivatives, while addition reactions with amines can produce urea derivatives .

Scientific Research Applications

2,2-Difluoro-1-isocyanatopropane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-difluoro-1-isocyanatopropane involves its interaction with molecular targets through its isocyanate group. This group can react with nucleophiles, leading to the formation of covalent bonds with proteins and other biomolecules. The fluorine atoms can also influence the compound’s reactivity and stability, affecting its overall mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    1,1-Difluoroethane: A simpler fluorinated compound with similar reactivity but lacking the isocyanate group.

    2,2-Difluoro-1-iodoethenyl tosylate: Another fluorinated compound with different functional groups and reactivity patterns.

Uniqueness

2,2-Difluoro-1-isocyanatopropane is unique due to the presence of both fluorine atoms and an isocyanate group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

2649017-43-4

Molecular Formula

C4H5F2NO

Molecular Weight

121.09 g/mol

IUPAC Name

2,2-difluoro-1-isocyanatopropane

InChI

InChI=1S/C4H5F2NO/c1-4(5,6)2-7-3-8/h2H2,1H3

InChI Key

AITXOIJGDDQEOX-UHFFFAOYSA-N

Canonical SMILES

CC(CN=C=O)(F)F

Purity

95

Origin of Product

United States

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